4-(3-Benzyloxyphenyl)-3-hydroxybenzoic acid
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Overview
Description
4-(3-Benzyloxyphenyl)-3-hydroxybenzoic acid is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a hydroxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Benzyloxyphenyl)-3-hydroxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-hydroxybenzoic acid and benzyl bromide.
Benzylation: The hydroxyl group of 3-hydroxybenzoic acid is protected by benzylation using benzyl bromide in the presence of a base such as potassium carbonate.
Coupling Reaction: The benzylated intermediate undergoes a coupling reaction with a suitable phenylboronic acid derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Deprotection: The final step involves the removal of the benzyl protecting group under hydrogenation conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(3-Benzyloxyphenyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 4-(3-benzyloxyphenyl)-3-oxobenzoic acid.
Reduction: Formation of 4-(3-benzyloxyphenyl)-3-hydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Benzyloxyphenyl)-3-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Benzyloxyphenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets. The benzyloxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxybenzoic acid moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: Lacks the benzyloxy group, resulting in different chemical and biological properties.
3-Benzyloxybenzoic acid: Similar structure but with the benzyloxy group in a different position, affecting its reactivity and applications.
4-(3-Methoxyphenyl)-3-hydroxybenzoic acid: Contains a methoxy group instead of a benzyloxy group, leading to variations in its chemical behavior.
Uniqueness
4-(3-Benzyloxyphenyl)-3-hydroxybenzoic acid is unique due to the presence of both the benzyloxy and hydroxybenzoic acid groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-hydroxy-4-(3-phenylmethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c21-19-12-16(20(22)23)9-10-18(19)15-7-4-8-17(11-15)24-13-14-5-2-1-3-6-14/h1-12,21H,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAABVKCPDYTRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(C=C(C=C3)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692217 |
Source
|
Record name | 3'-(Benzyloxy)-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261981-28-5 |
Source
|
Record name | 3'-(Benzyloxy)-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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